molecular formula C21H26Cl2O2 B12683571 2,2'-Methylenebis(4-chloro-5-isopropyl-m-cresol) CAS No. 50992-46-6

2,2'-Methylenebis(4-chloro-5-isopropyl-m-cresol)

Cat. No.: B12683571
CAS No.: 50992-46-6
M. Wt: 381.3 g/mol
InChI Key: XNZXHUFTLHPYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) is a chemical compound with the molecular formula C21H26Cl2O2. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) typically involves the reaction of 4-chloro-5-isopropyl-m-cresol with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two cresol units.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of 2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Methylenebis(4-chloro-5-isopropyl-m-cresol) stands out due to its dual cresol units linked by a methylene bridge, which enhances its stability and antimicrobial efficacy compared to other similar compounds. Its unique structure allows for a broader range of applications and improved performance in various formulations .

Properties

CAS No.

50992-46-6

Molecular Formula

C21H26Cl2O2

Molecular Weight

381.3 g/mol

IUPAC Name

4-chloro-2-[(3-chloro-6-hydroxy-2-methyl-4-propan-2-ylphenyl)methyl]-3-methyl-5-propan-2-ylphenol

InChI

InChI=1S/C21H26Cl2O2/c1-10(2)14-8-18(24)16(12(5)20(14)22)7-17-13(6)21(23)15(11(3)4)9-19(17)25/h8-11,24-25H,7H2,1-6H3

InChI Key

XNZXHUFTLHPYJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1CC2=C(C=C(C(=C2C)Cl)C(C)C)O)O)C(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.